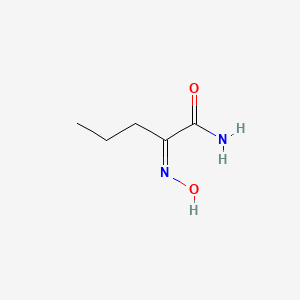
(2Z)-2-hydroxyiminopentanamide
Overview
Description
(2Z)-2-hydroxyiminopentanamide, also known as HOPA, is a small molecule that has gained significant attention in recent years due to its potential therapeutic applications. HOPA is a derivative of the amino acid lysine and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
(2Z)-2-hydroxyiminopentanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. (2Z)-2-hydroxyiminopentanamide has also been shown to inhibit the activity of various enzymes, including histone deacetylases and lysine-specific demethylase 1. This makes it a promising candidate for the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of (2Z)-2-hydroxyiminopentanamide is not fully understood. However, it is believed to exert its effects by modulating the activity of enzymes and signaling pathways. (2Z)-2-hydroxyiminopentanamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. This leads to the upregulation of tumor suppressor genes and downregulation of oncogenes, resulting in anti-cancer effects.
Biochemical and Physiological Effects:
(2Z)-2-hydroxyiminopentanamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. (2Z)-2-hydroxyiminopentanamide has also been shown to reduce inflammation by inhibiting the activity of pro-inflammatory cytokines. Additionally, (2Z)-2-hydroxyiminopentanamide has been shown to inhibit the replication of viruses such as HIV and herpes simplex virus.
Advantages and Limitations for Lab Experiments
(2Z)-2-hydroxyiminopentanamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It is also stable under a wide range of conditions, making it suitable for use in various assays. However, (2Z)-2-hydroxyiminopentanamide has some limitations as well. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, (2Z)-2-hydroxyiminopentanamide has not been extensively tested in vivo, and its toxicity and pharmacokinetics are not well understood.
Future Directions
There are several future directions for research on (2Z)-2-hydroxyiminopentanamide. One area of interest is the development of (2Z)-2-hydroxyiminopentanamide-based drugs for the treatment of cancer and other diseases. Another area of interest is the study of the mechanism of action of (2Z)-2-hydroxyiminopentanamide and its effects on various signaling pathways. Additionally, the toxicity and pharmacokinetics of (2Z)-2-hydroxyiminopentanamide need to be further investigated to determine its safety and efficacy in vivo.
properties
IUPAC Name |
(2Z)-2-hydroxyiminopentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c1-2-3-4(7-9)5(6)8/h9H,2-3H2,1H3,(H2,6,8)/b7-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLAGXUBLXMTAS-DAXSKMNVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=NO)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=N/O)/C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxyimino)pentanamide | |
CAS RN |
1314992-71-6 | |
| Record name | 2-(hydroxyimino)pentanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



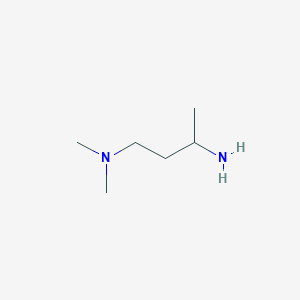


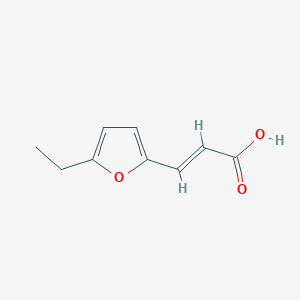

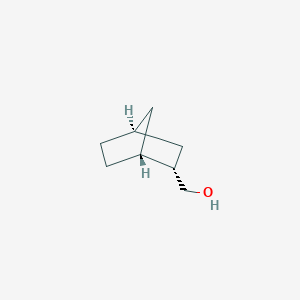
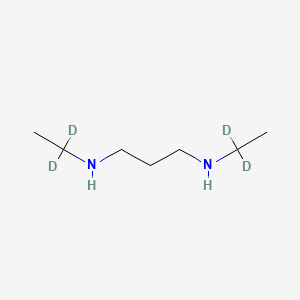
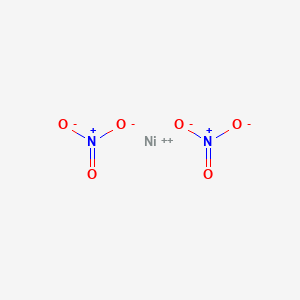

![1-[(Chloromethyl)sulfanyl]-2-methoxyethane](/img/structure/B3418872.png)


